molecular formula C22H24FN3O2 B2855560 7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415525-70-9

7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2855560
CAS No.: 2415525-70-9
M. Wt: 381.451
InChI Key: SKWXVIWJIISWFY-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a piperidine ring, and a phenoxyethyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the fluorine atom: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the phenoxyethyl group: This can be achieved through etherification reactions using phenoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another fluorinated compound with a piperidine ring.

    9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: A compound with a similar structural motif.

Uniqueness

7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to the specific combination of its functional groups, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

7-fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-18-6-7-20-21(14-18)24-16-26(22(20)27)15-17-8-10-25(11-9-17)12-13-28-19-4-2-1-3-5-19/h1-7,14,16-17H,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWXVIWJIISWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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